molecular formula C24H21FN4O3 B11304707 N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11304707
M. Wt: 432.4 g/mol
InChI Key: MXENDMXHIPTTTB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide is a complex organic compound that features a combination of fluorophenyl, methylphenyl, pyridinylmethyl, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step often involves the acylation of the imidazolidinone with the appropriate acyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methylphenyl groups using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties could be explored for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H21FN4O3/c1-16-4-10-20(11-5-16)29-23(31)21(13-22(30)27-19-8-6-18(25)7-9-19)28(24(29)32)15-17-3-2-12-26-14-17/h2-12,14,21H,13,15H2,1H3,(H,27,30)

InChI Key

MXENDMXHIPTTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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